molecular formula C21H25N3O3S B4280921 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4280921
M. Wt: 399.5 g/mol
InChI Key: NWKXZYPWRKIIMA-UHFFFAOYSA-N
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Description

5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the furan ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the propylphenoxy group: The next step involves the introduction of the 4-propylphenoxy group to the furan ring. This can be done through nucleophilic substitution reactions using suitable reagents.

    Formation of the triazole ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the tetrahydrofuran group: The tetrahydrofuran group is introduced through nucleophilic substitution reactions.

    Formation of the thiol group:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can be performed on the triazole ring or the furan ring, leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Dihydro derivatives of the triazole and furan rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

    Antimicrobial Activity: It has potential antimicrobial properties and can be used in the development of new antibiotics.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new drugs for various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

    Agriculture: It can be used in the development of new agrochemicals, such as herbicides and fungicides.

    Pharmaceuticals: The compound can be used in the formulation of new pharmaceutical products.

Mechanism of Action

The mechanism of action of 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-{5-[(4-methylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
  • 5-{5-[(4-ethylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

  • Structural Differences : The presence of the propyl group in 5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol distinguishes it from similar compounds with different alkyl groups.
  • Biological Activity : The unique structure of the compound can result in different biological activities compared to similar compounds, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)-3-[5-[(4-propylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-2-4-15-6-8-16(9-7-15)26-14-18-10-11-19(27-18)20-22-23-21(28)24(20)13-17-5-3-12-25-17/h6-11,17H,2-5,12-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXZYPWRKIIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NNC(=S)N3CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-{5-[(4-propylphenoxy)methyl]furan-2-yl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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